Benzo[b]naphtho[2,1-d]furan,8-bromo-
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) and Heterocyclic Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org They are primarily formed during the incomplete combustion of organic materials. wikipedia.org The simplest examples include naphthalene (B1677914), anthracene, and phenanthrene. wikipedia.org When a carbon atom in one of the rings is replaced by a heteroatom—such as oxygen, nitrogen, or sulfur—the compound is classified as a polycyclic aromatic heterocycle.
Benzo[b]naphtho[2,1-d]furan (B3422070) belongs to this latter class, with an oxygen atom incorporated into the ring system, specifically within a furan (B31954) ring. The fusion of this furan ring to a naphthalene and benzene (B151609) scaffold creates a rigid, planar structure with an extended π-electron system. This structural motif is found in various natural products and synthetic compounds with diverse biological activities. researchgate.netmdpi.com
Evolution of Research on Furan-Fused Naphthalene Scaffolds
Research into furan-fused naphthalene scaffolds, such as benzo[b]naphtho[2,1-d]furans, has been driven by the discovery of their presence in biologically active natural products. researchgate.netmdpi.com For instance, derivatives of benzo[b]naphtho[2,1-d]furan have been isolated from plant species and shown to possess antimicrobial and cytotoxic properties. acs.orgsemanticscholar.org This has spurred significant efforts in the development of synthetic methods to access these complex heterocyclic systems. researchgate.net
Modern synthetic strategies often focus on intramolecular cyclization reactions to construct the furan ring onto a pre-existing naphthalene framework. researchgate.net The versatility of these scaffolds allows for the introduction of various functional groups, enabling the fine-tuning of their electronic and biological properties. mdpi.com
Significance of Halogenated Polycyclic Aromatic Heterocycles in Modern Organic Synthesis and Materials Science
The introduction of halogen atoms, such as bromine, onto polycyclic aromatic heterocycles has profound implications for their chemical reactivity and physical properties. sigmaaldrich.com Halogenated heterocycles are valuable intermediates in organic synthesis, particularly in cross-coupling reactions like the Suzuki, Stille, and Sonogashira reactions, which are fundamental for the construction of complex organic molecules. sigmaaldrich.comcdnsciencepub.com The bromine atom in 8-bromo-benzo[b]naphtho[2,1-d]furan can serve as a handle for further chemical modifications, allowing for the attachment of other functional groups to the core scaffold.
In materials science, halogenation can influence the electronic properties, crystal packing, and intermolecular interactions of polycyclic aromatic compounds. mun.ca These modifications are crucial for the design of organic semiconductors, light-emitting diodes (OLEDs), and other optoelectronic devices. mun.ca Halogenated PAHs have also been studied for their unique environmental behavior and toxicological profiles. researchgate.netnih.gov The presence and position of halogen atoms can significantly affect the bioaccumulation and toxicity of these compounds. nih.gov
Research Gaps and the Specific Academic Focus on Benzo[b]naphtho[2,1-d]furan, 8-bromo-
While the broader class of benzo[b]naphtho[2,1-d]furans has been investigated, specific isomers like the 8-bromo derivative remain less explored. Much of the existing research has focused on naturally occurring derivatives or the development of general synthetic methodologies for the parent scaffold. researchgate.netacs.orgsemanticscholar.org
A significant research gap exists in the detailed characterization and application of specific halogenated isomers. The academic focus on 8-bromo-benzo[b]naphtho[2,1-d]furan would likely be directed towards:
Novel Synthetic Routes: Developing efficient and regioselective methods for its synthesis.
Chemical Reactivity: Exploring its utility as a building block in the synthesis of more complex molecules through reactions at the bromine site.
Materials Science Applications: Investigating its photophysical and electronic properties for potential use in organic electronics.
Biological Evaluation: Screening for potential pharmacological activities, given the biological relevance of the parent scaffold.
The specific placement of the bromine atom at the 8-position is expected to influence the molecule's electronic structure and steric environment, potentially leading to unique properties and reactivity compared to other isomers. Further research is necessary to fully elucidate the potential of this particular compound.
Compound Data
| Compound Name |
| 8-bromo-benzo[b]naphtho[2,1-d]furan |
| Benzo[b]naphtho[2,1-d]furan |
| Naphthalene |
| Anthracene |
| Phenanthrene |
Interactive Data Table: Properties of Benzo[b]naphtho[2,1-d]furan and its 8-bromo derivative
| Property | Benzo[b]naphtho[2,1-d]furan | Benzo[b]naphtho[2,1-d]furan, 8-bromo- |
| Molecular Formula | C₁₆H₁₀O nih.gov | C₁₆H₉BrO nih.gov |
| Molecular Weight | 218.25 g/mol nih.gov | 297.14 g/mol nih.gov |
| CAS Number | 239-30-5 nih.gov | 1627917-20-7 nih.gov |
| IUPAC Name | naphtho[1,2-b] sigmaaldrich.combenzofuran (B130515) nih.gov | 8-bromonaphtho[1,2-b] sigmaaldrich.combenzofuran nih.gov |
| XLogP3 | 5.4 nih.gov | 5.6 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 1 nih.gov | 1 nih.gov |
| Rotatable Bond Count | 0 nih.gov | 0 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromonaphtho[1,2-b][1]benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZOTUDZFPYYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298354 | |
| Record name | 8-Bromobenzo[b]naphtho[2,1-d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627917-20-7 | |
| Record name | 8-Bromobenzo[b]naphtho[2,1-d]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1627917-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromobenzo[b]naphtho[2,1-d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo B Naphtho 2,1 D Furan, 8 Bromo
Retrosynthetic Analysis and Key Precursors for the Benzo[b]naphtho[2,1-d]furan (B3422070) Core
Retrosynthetic analysis of the benzo[b]naphtho[2,1-d]furan core (C16H10O) suggests several disconnection points for the furan (B31954) ring. nih.govnist.gov A primary disconnection involves breaking the C-O and C-C bonds of the furan moiety. This leads to key precursors that can be joined through cyclization reactions.
One logical approach is to disconnect the furan ring to reveal a biaryl precursor containing an alkyne and a hydroxyl group in proximity, primed for cyclization. For instance, a platinum-catalyzed 6-endo cyclization of an ethynylbiaryl is a viable strategy. researchgate.net This points to a key precursor such as a 1-(2-ethynylphenyl)naphthalen-2-ol or a 2-(2-hydroxyphenyl)ethynylnaphthalene. These precursors combine the necessary benzene (B151609) and naphthalene (B1677914) skeletons with the functional groups required for the final ring closure.
Another common retrosynthetic pathway for related naphthofurans starts from simpler, commercially available building blocks. For example, the synthesis of 2-acetylnaphtho[2,1-b]furan utilizes 2-hydroxy-1-naphthaldehyde (B42665) and chloroacetone, which are joined in the presence of a base. medcraveonline.com This highlights a general strategy where a naphthalenic compound bearing a hydroxyl group is coupled with a synthon that will ultimately form the remainder of the furan ring.
The key precursors are therefore typically bifunctional molecules that contain both a naphthol or phenol (B47542) component and a reactive group, such as an alkyne or a ketone, that can participate in the crucial ring-forming step.
Strategies for Constructing the Furan Ring in Benzo[b]naphtho[2,1-d]furan Systems
The construction of the fused furan ring is the central challenge in synthesizing the parent molecule. Several modern synthetic methods can be employed, ranging from classical intramolecular cyclizations to transition-metal-catalyzed and light-mediated reactions.
The synthesis of benzo- and naphthofurans frequently relies on the intramolecular cyclization of open-chain precursors. scilit.comresearchgate.net This fundamental approach can be categorized based on which bond of the furan ring is formed during the cyclization step. The four main strategies involve the formation of the O-C2, C2-C3, C3-aromatic ring, or O-aromatic ring bond. researchgate.net
A notable example of this approach is the base-promoted cyclization of o-alkynylphenols to form substituted benzofurans. nih.gov This method can proceed without the need for a metal catalyst, often using a base like cesium carbonate in a solvent such as DMF at moderate temperatures. nih.gov This strategy underscores that harsh conditions or expensive metal catalysts are not always a prerequisite for the synthesis of the benzofuran (B130515) moiety. nih.gov
Table 1: Base-Promoted Cyclization of Substituted Phenols Data derived from studies on benzofuran synthesis.
| Entry | Substrate (o-alkynylphenol derivative) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Methyl 2-hydroxy-3-((4-(trifluoromethyl)phenyl)ethynyl)benzoate | Cs2CO3, DMF, 60 °C | Methyl 4-(trifluoromethyl)benzo[b]furan-2-carboxylate | 86 | nih.gov |
| 2 | 2-((4-chlorophenyl)ethynyl)-4-nitrophenol | Cs2CO3, DMF, 60 °C | 2-(4-chlorophenyl)-5-nitrobenzo[b]furan | 88 | nih.gov |
| 3 | 2-(phenylethynyl)phenol | Cs2CO3, DMF, 60 °C | 2-phenylbenzo[b]furan | 85 | nih.gov |
Transition-metal catalysis offers powerful and efficient pathways for constructing complex heterocyclic systems like benzo[b]naphtho[2,1-d]furan. These methods often exhibit high atom economy and can create multiple bonds in a single cascade reaction.
A specific and highly relevant example is the synthesis of the benzo[b]naphtho[2,1-d]furan core via a PtCl2-catalyzed 6-endo cyclization of ethynylbiaryl precursors. researchgate.net This reaction demonstrates a direct and elegant way to form the tetracyclic system. Similarly, palladium and copper catalysts are widely used. Tandem Sonogashira coupling followed by a 5-endo-dig cyclization is a common route for general benzofuran synthesis. nih.gov Non-precious metals are also gaining traction; one-pot processes using iron(III)-catalyzed halogenation followed by copper(I)-catalyzed intramolecular O-arylation have been developed for synthesizing various benzofurans. nih.gov In some cases, a single iron salt can catalyze both the halogenation and cyclization steps, although this may require high-purity reagents. nih.gov
The synthesis of the analogous benzo[b]naphtho[2,1-d]thiophene (B1197495) derivatives has been achieved through a transition metal-catalyzed cascade cyclization. nih.gov For instance, treating an aryldiyne precursor with a gold or palladium catalyst can generate the halogenated tetracyclic thiophene (B33073) in good yields. nih.gov This suggests that similar catalytic systems could be adapted for the furan analogue.
Table 2: Examples of Transition-Metal-Catalyzed Furan and Thiophene Synthesis
| Catalyst System | Reaction Type | Target Core | Yield | Reference |
|---|---|---|---|---|
| PtCl2 | 6-endo cyclization | Naphthannulated benzofuran | Not specified | researchgate.net |
| FeCl3 / CuI | One-pot iodination / cyclization | Substituted benzofuran | ~59% | nih.gov |
| Ph3PAuCl / AgSbF6 | Cascade cyclization | Iodo-benzo[b]naphtho[2,1-d]thiophene | Good yields | nih.gov |
| PdX2 / CuX2 (X=Cl, Br) | Cascade cyclization | Halogenated benzo[b]naphtho[2,1-d]thiophene | Good yields | nih.gov |
In the quest for greener and more sustainable synthetic methods, visible-light-mediated reactions have emerged as a powerful tool. These reactions often proceed at ambient temperature without the need for metal catalysts, bases, or other additives. bohrium.comnih.gov
For the synthesis of related naphthofuran systems, specifically naphtho[2,3-b]furan-4,9-diones, a visible-light-mediated [3+2] cycloaddition has been successfully developed. bohrium.comnih.govmdpi.com This protocol involves the reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under irradiation from blue LEDs. mdpi.com The reaction is notable for its excellent regioselectivity, broad functional group tolerance, and environmentally friendly conditions. nih.govmdpi.com While this method has been demonstrated for the naphtho[2,3-b]furan (B13665818) isomer, the underlying principles of photochemical cycloaddition suggest it could be a promising strategy for accessing the benzo[b]naphtho[2,1-d]furan skeleton with appropriate precursor design.
Regioselective Bromination Techniques for Polycyclic Furan Derivatives
Once the benzo[b]naphtho[2,1-d]furan core is synthesized, the final step is the introduction of a bromine atom at the 8-position. The success of this step hinges on achieving high regioselectivity.
Direct electrophilic aromatic substitution (EAS) is the most straightforward method for the bromination of aromatic rings. The position of substitution on the benzo[b]naphtho[2,1-d]furan ring system is governed by the electron-donating and directing effects of the fused rings and the furan's oxygen atom.
N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic systems and has been used in the bromination of various aromatic compounds under different conditions. researchgate.net For complex molecules, achieving regioselectivity can be challenging. In the synthesis of other functionalized benzofurans, bromodesilylation has been employed as a strategy to ensure bromination occurs at a specific site. nih.gov This involves first installing a silyl (B83357) group at the desired position, which is then selectively replaced by a bromine atom. This two-step process can prevent competitive bromination at other activated positions on the ring. nih.gov The versatility of the resulting brominated derivatives is also a key advantage, as the bromine can be replaced through various palladium-catalyzed coupling reactions to introduce further diversity. nih.gov
Table 3: Common Reagents for Electrophilic Bromination
| Reagent | Typical Conditions | Application Notes | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or light, non-polar solvent (e.g., CCl4, benzotrifluoride) | Commonly used for benzylic or selective aromatic bromination. | researchgate.net |
| Bromine (Br2) | Lewis acid catalyst (e.g., FeBr3), dark | Classic reagent for aromatic bromination; can be aggressive and lead to polybromination. | N/A |
| NBS / TBAF | Used in bromodesilylation of silyl-substituted aromatics. | Provides high regioselectivity by pre-installing a silyl group at the target position. | nih.gov |
Directed Metalation and Halogenation Protocols
Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic compounds. acs.orgdntb.gov.ua This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), facilitating deprotonation at the adjacent ortho-position. acs.orgresearchgate.net In the context of Benzo[b]naphtho[2,1-d]furan , the intrinsic Lewis basicity of the furan oxygen atom can direct the lithiation to an adjacent carbon.
The general principle involves the interaction of the DMG with the lithium cation, which positions the alkyl base for a site-specific proton abstraction, generating a highly reactive aryllithium intermediate. acs.org This intermediate can then be quenched with a suitable electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), to introduce the bromine atom at the desired position.
For a substrate like Benzo[b]naphtho[2,1-d]furan , the oxygen atom within the furan ring system could potentially serve as a directing group. However, the regiochemical outcome would be influenced by the electronic and steric environment of the entire polycyclic system. The relative acidity of the various protons on the naphthyl portion of the molecule would play a crucial role in determining the site of lithiation. While the furan oxygen directs to adjacent positions, the complex ring system of benzo[b]naphtho[2,1-d]furan presents multiple potential sites for deprotonation. Achieving high regioselectivity for the 8-position would likely depend on a subtle interplay of electronic effects and the specific reaction conditions employed, such as the choice of base, solvent, and temperature.
Palladium-Catalyzed Halogenation of Aryl/Heteroaryl Substrates
Palladium-catalyzed C-H activation has emerged as a versatile and efficient tool for the direct functionalization of aromatic and heteroaromatic compounds, including halogenation. These methods offer an alternative to classical electrophilic aromatic substitution and can provide different regioselectivity, often guided by the presence of a directing group.
In a hypothetical palladium-catalyzed synthesis of 8-bromo-benzo[b]naphtho[2,1-d]furan , a C-H bond at the 8-position would be selectively cleaved and replaced with a bromine atom. This transformation typically involves a palladium catalyst, an oxidant, and a halogen source. The regioselectivity can be controlled by a directing group, which coordinates to the palladium center and positions it for C-H activation at a specific site. For a molecule without a strong directing group, the inherent reactivity of the C-H bonds, governed by electronic and steric factors, would determine the site of halogenation.
Microwave-assisted palladium-catalyzed halogenation has been shown to be a time-saving and efficient method for similar heterocyclic systems. The use of inexpensive and readily available N-halosuccinimides as the halogen source is also a common feature of these protocols.
Green Chemistry Principles in the Synthesis of Benzo[b]naphtho[2,1-d]furan, 8-bromo-
The principles of green chemistry are increasingly integral to the design of synthetic routes for fine chemicals and pharmaceuticals. The synthesis of halogenated aromatic compounds, which traditionally can involve hazardous reagents and generate significant waste, is a prime area for the application of these principles.
Key green chemistry considerations for the synthesis of 8-bromo-benzo[b]naphtho[2,1-d]furan would include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization methods, such as palladium-catalyzed halogenation, are inherently more atom-economical than classical methods that require pre-functionalization of the substrate.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions.
Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or visible-light-mediated reactions, which can significantly reduce reaction times and energy consumption compared to conventional heating.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. Palladium-catalyzed reactions are a good example of this principle.
Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific compound from basic starting materials, the broader context of synthesizing the core Benzo[b]naphtho[2,1-d]furan could involve precursors derived from renewable sources.
Visible-light-mediated reactions, for instance, offer an environmentally benign approach, often proceeding at ambient temperature and utilizing light as a clean energy source.
Optimization of Reaction Conditions, Stereoselectivity, and Yields for Benzo[b]naphtho[2,1-d]furan, 8-bromo-
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of 8-bromo-benzo[b]naphtho[2,1-d]furan , several parameters would need careful consideration.
In a potential palladium-catalyzed halogenation , key variables to optimize would include:
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and the ligand are crucial. The ligand can influence the catalyst's stability, activity, and regioselectivity.
Solvent: The solvent can affect the solubility of the reactants and catalyst, as well as the reaction rate and selectivity.
Base: In many palladium-catalyzed C-H activation cycles, a base is required. The strength and nature of the base can significantly impact the reaction outcome.
Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete conversion without product degradation. Microwave heating can often allow for higher temperatures and shorter reaction times.
The following table illustrates a hypothetical optimization of a palladium-catalyzed bromination based on general principles observed in the literature for similar substrates.
Table 1: Hypothetical Optimization of Palladium-Catalyzed Bromination of Benzo[b]naphtho[2,1-d]furan
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 24 | Low |
| 2 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 120 | 12 | Moderate |
| 3 | PdCl₂(dppf) | - | NaOAc | Acetic Acid | 110 | 18 | Moderate |
| 4 | Pd(OAc)₂ | None | Ag₂CO₃ | TFA | 80 | 8 | Improved |
Regarding stereoselectivity , as Benzo[b]naphtho[2,1-d]furan, 8-bromo- is an achiral molecule, this aspect is not directly applicable to the final product itself. However, in the broader context of synthesizing more complex, chiral derivatives of this scaffold, controlling stereochemistry during the formation of the core ring system or in subsequent reactions would be a critical consideration.
The yield of the target compound is a direct measure of the efficiency of the synthetic route. Optimization studies, such as those hypothetically outlined in Table 1, are essential to identify the conditions that provide the highest possible yield of pure 8-bromo-benzo[b]naphtho[2,1-d]furan .
Chemical Transformations and Functionalization of Benzo B Naphtho 2,1 D Furan, 8 Bromo
Palladium-Catalyzed Cross-Coupling Reactions at the C-8 Position of Benzo[b]naphtho[2,1-d]furan (B3422070)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 8-bromo-benzo[b]naphtho[2,1-d]furan, the bromine atom acts as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that forges a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. mdpi.com This reaction is fundamental for synthesizing biaryl compounds and other conjugated systems. chem-edata.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. chem-edata.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generally applicable conditions for Suzuki-Miyaura reactions based on literature for similar substrates.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol | 80 | nih.gov |
| PdCl₂(dppf) | dppf | K₂CO₃ | Anisole | 80 | nih.gov |
| Pd(OAc)₂ | - | K₂CO₃ | EtOH/H₂O | 80 | mdpi.com |
| Pd₂(dba)₃ | PPh₃ | KOH | Toluene/Ethanol | 80 | nih.gov |
The Stille reaction provides another robust method for C-C bond formation, coupling an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.org The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The coupling of 8-bromo-benzo[b]naphtho[2,1-d]furan with an organostannane reagent, such as an aryltributylstannane, would be a viable route to introduce new aryl or vinyl groups at the C-8 position. Common catalysts for Stille reactions include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. chemspider.com The reaction is compatible with a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules. organic-chemistry.org
Other organometallic cross-coupling reactions, such as the Negishi coupling (using organozinc reagents) and Hiyama coupling (using organosilicon reagents), could also be applied to functionalize the C-8 position, expanding the range of accessible derivatives.
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, specifically by coupling an aryl halide with a terminal alkyne. youtube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as diethylamine (B46881) or triethylamine. nih.govyoutube.com
Applying the Sonogashira coupling to 8-bromo-benzo[b]naphtho[2,1-d]furan would allow for the introduction of an alkynyl substituent, a versatile functional group that can undergo further transformations. The resulting 8-alkynyl-benzo[b]naphtho[2,1-d]furan could serve as a precursor for more complex structures, including polymers and advanced materials. Standard conditions involve catalysts like PdCl₂(PPh₃)₂ with CuI in a solvent like DMF or THF. nih.gov Domino processes involving an initial Sonogashira coupling followed by an intramolecular cyclization are also common for building complex heterocyclic systems from bromo-aromatic precursors. youtube.com
Table 2: Typical Catalytic Systems for Sonogashira Coupling This table presents generally applicable conditions for Sonogashira reactions based on literature for similar substrates.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₂NH | DMF | 50 | nih.gov |
| Pd(OAc)₂ | - | K₃PO₄ | Toluene | 120 | nih.gov |
| PdCl₂ | CuI | NEt₃ | Water | 80 | wikipedia.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org This reaction has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals and electronic materials. libretexts.orgchemicalbook.com The reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand, with a strong base such as sodium tert-butoxide (NaOtBu). chemspider.com
The reaction of 8-bromo-benzo[b]naphtho[2,1-d]furan with primary or secondary amines under Buchwald-Hartwig conditions would yield the corresponding 8-amino-substituted derivatives. The choice of ligand (e.g., BINAP, XPhos, BrettPhos) is crucial and depends on the nature of the amine coupling partner. chemicalbook.com Analogous C-O bond-forming reactions, a variation of the Buchwald-Hartwig coupling, can be used to synthesize aryl ethers from alcohols or phenols.
Nucleophilic Substitution Reactions Involving the Bromine Moiety
While palladium-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (S_NAr) on unactivated aryl halides like 8-bromo-benzo[b]naphtho[2,1-d]furan is generally difficult. S_NAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The benzo[b]naphtho[2,1-d]furan system itself does not provide sufficient activation for this pathway under standard conditions. However, under harsh conditions or via alternative mechanisms such as the S_RN1 pathway or benzyne (B1209423) formation, nucleophilic substitution might be induced, though these are less common and controlled than catalytic methods. In some cases, copper-catalyzed methods (Ullmann condensation) can be used as an alternative to palladium for forming C-N or C-O bonds, often requiring higher reaction temperatures.
Electrophilic Aromatic Substitution Reactions on the Benzo[b]naphtho[2,1-d]furan Core (excluding bromination)
Electrophilic aromatic substitution (EAS) allows for the direct functionalization of the aromatic rings of the benzo[b]naphtho[2,1-d]furan core. The inherent reactivity of the fused furan (B31954) system influences the regioselectivity of these reactions. In simpler benzofurans, electrophilic attack preferentially occurs at the C2 or C3 position of the furan ring due to its electron-rich nature. nih.govrsc.org However, in the larger, annulated benzo[b]naphtho[2,1-d]furan system, the reactivity is more complex. The distribution of isomers depends on the specific electrophile and reaction conditions. nih.gov
Functionalization of the Furan Ring and Naphthalene (B1677914) Moieties in Benzo[b]naphtho[2,1-d]furan Derivatives
The functionalization of benzo[b]naphtho[2,1-d]furan derivatives can be directed towards either the furan ring or the naphthalene system. The bromine atom at the 8-position of the naphthalene core serves as a key handle for a multitude of cross-coupling reactions, allowing for the introduction of a wide array of substituents.
The inherent reactivity of the benzo[b]furan system itself allows for electrophilic substitution reactions. In general, electrophilic attack on benzo[b]furans preferentially occurs at the C2 and C3 positions of the furan ring. chemicalbook.com This reactivity can be exploited to introduce various functional groups, although the regioselectivity can be influenced by the specific reagents and reaction conditions.
A range of palladium-catalyzed cross-coupling reactions are anticipated to be highly effective for the functionalization of the 8-bromo position. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgwikipedia.orgmdpi.comlibretexts.orgmdpi.comnih.gov
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of Benzo[b]naphtho[2,1-d]furan, 8-bromo-
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 8-Aryl-benzo[b]naphtho[2,1-d]furan |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 8-Alkenyl-benzo[b]naphtho[2,1-d]furan |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₂NH | DMF | 8-Alkynyl-benzo[b]naphtho[2,1-d]furan |
| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 8-(Arylamino)-benzo[b]naphtho[2,1-d]furan |
Note: The reaction conditions and outcomes presented in this table are based on established protocols for similar bromo-aromatic substrates and are illustrative of the potential transformations for Benzo[b]naphtho[2,1-d]furan, 8-bromo-. Specific optimization would be required for this particular substrate.
Chemo- and Regioselectivity Studies in Reactions of Benzo[b]naphtho[2,1-d]furan, 8-bromo-
The presence of multiple reactive sites in Benzo[b]naphtho[2,1-d]furan, 8-bromo- — namely the C-Br bond and the furan ring — necessitates a careful consideration of chemo- and regioselectivity in its functionalization.
Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond is expected to be the primary site of reaction under typical conditions, leaving the furan ring intact. This is due to the well-established high reactivity of aryl bromides in these transformations. Conversely, electrophilic reactions would likely target the electron-rich furan ring, specifically the C2 and C3 positions, without affecting the C-Br bond, especially when milder electrophiles are employed. chemicalbook.com
Regioselectivity:
Naphthalene Moiety: Functionalization via the 8-bromo position is inherently regioselective, as the transformation occurs specifically at the site of the halogen.
Furan Moiety: For electrophilic substitution on the furan ring, the regioselectivity between the C2 and C3 positions can be a significant consideration. Theoretical calculations and experimental evidence on related benzo[b]furan systems suggest that the C2 position is generally more susceptible to electrophilic attack. chemicalbook.comrsc.org However, the substitution pattern on the benzofuran (B130515) core and the nature of the electrophile can influence this preference. For instance, Vilsmeier-Haack formylation of benzo[b]furans typically yields the 2-formyl derivative. youtube.com
Table 2: Predicted Regioselectivity in Electrophilic Substitution of Benzo[b]naphtho[2,1-d]furan Derivatives
| Reaction | Reagent | Expected Major Product |
| Nitration | HNO₃/Ac₂O | 2-Nitro-benzo[b]naphtho[2,1-d]furan |
| Bromination | Br₂/AcOH | 2-Bromo-benzo[b]naphtho[2,1-d]furan |
| Formylation | POCl₃/DMF | 2-Formyl-benzo[b]naphtho[2,1-d]furan |
Note: This table provides predicted outcomes based on the known reactivity of the parent benzo[b]furan system. The electronic effects of the fused naphthalene ring could potentially influence the observed regioselectivity.
Advanced Spectroscopic Characterization and Electronic Properties of Benzo B Naphtho 2,1 D Furan, 8 Bromo
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of Benzo[b]naphtho[2,1-d]furan (B3422070), 8-bromo- in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum, the protons on the fused aromatic rings are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The bromine atom at the C-8 position exerts a significant electron-withdrawing inductive effect, which would deshield the adjacent protons, causing their signals to shift further downfield. For instance, in a similarly structured compound, 8-bromo-2-phenylnaphtho[2,1-b]furan-1-carbaldehyde, a proton in a comparable position resonates at a notably downfield chemical shift of 9.79 ppm. rsc.org The complex splitting patterns (doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons, and the coupling constants (J-values) are critical for determining their relative positions.
The ¹³C NMR spectrum complements the proton data, with the aromatic carbons resonating in the range of approximately 110 to 160 ppm. The carbon atom directly bonded to the bromine (C-8) would show a characteristic chemical shift, and its signal can be confirmed using advanced 2D NMR techniques.
For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), allowing for a complete and confident structural assignment. acs.orgsemanticscholar.org
Table 1: Expected ¹H and ¹³C NMR Data for Benzo[b]naphtho[2,1-d]furan, 8-bromo- This interactive table is based on expected values derived from analogous compounds.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Unsubstituted Rings | 7.0 - 8.5 | 110 - 135 | Typical aromatic region. |
| Protons near Br | > 8.5 | - | Downfield shift due to inductive effect. |
| C-Br (C-8) | - | ~115 - 125 | Carbon directly attached to bromine. |
Advanced Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Advanced mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of Benzo[b]naphtho[2,1-d]furan, 8-bromo-. High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass measurement.
The molecular formula of the compound is C₁₆H₉BrO. nih.gov HRMS analysis is used to verify this composition by comparing the experimentally measured exact mass to the calculated value. rsc.orgacs.org A key feature in the mass spectrum that confirms successful bromination is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by two mass units, a definitive signature for a monobrominated compound. mdpi.com
The fragmentation pattern observed in the mass spectrum provides further structural information. Under ionization, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for Benzo[b]naphtho[2,1-d]furan, 8-bromo- would include the loss of the bromine radical (•Br) and the elimination of a carbon monoxide (CO) molecule, which are common fragmentation patterns for aromatic halides and furan-containing compounds.
Table 2: Molecular Weight and Mass Spectrometry Data for Benzo[b]naphtho[2,1-d]furan, 8-bromo- This interactive table presents key mass spectrometry values.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₉BrO | PubChem nih.gov |
| Molecular Weight ( g/mol ) | 297.15 | Guidechem guidechem.com |
| Calculated Exact Mass (Da) | 295.98368 | PubChem nih.gov |
| Key Isotopic Peak 1 | [M]⁺ | mdpi.com |
Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Optical Behavior
The electronic properties of Benzo[b]naphtho[2,1-d]furan, 8-bromo- are investigated using Ultraviolet-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy. The extended π-conjugated system of the fused rings is expected to give rise to strong absorption bands in the UV and visible regions of the electromagnetic spectrum.
The UV-Vis absorption spectrum results from the promotion of electrons from lower energy molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to higher energy ones (like the LUMO - Lowest Unoccupied Molecular Orbital). For the parent benzo[b]naphtho[2,1-d]furan skeleton, absorption maxima (λ_max) can be observed around 270 nm and 350 nm. acs.org The introduction of a bromine atom may cause a slight bathochromic (red) shift in these absorption bands.
Many polycyclic aromatic compounds are known to be fluorescent, emitting light after being excited by UV radiation. The photoluminescence spectrum provides information about the energy gap between the ground and first excited state. Bromo-substituted aromatic compounds have been shown to be potential light sources. nih.gov The emission properties, such as the wavelength and quantum yield, are often sensitive to the local environment. A phenomenon known as solvatochromism, where the absorption and emission maxima shift depending on the polarity of the solvent, is a potential characteristic of this molecule due to possible intramolecular charge transfer (ICT) states. mdpi.comresearchgate.net
Table 3: Expected Optical Properties of Benzo[b]naphtho[2,1-d]furan, 8-bromo- This interactive table shows the anticipated optical characteristics.
| Property | Expected Range/Behavior | Rationale/Reference |
|---|---|---|
| UV-Vis Absorption (λ_max) | 270 - 370 nm | Based on the core structure acs.org and substituent effects. |
| Photoluminescence Emission | Expected in the blue-green region | Common for polycyclic aromatic fluorophores. nih.gov |
| Stokes Shift | Moderate to large | Difference between absorption and emission maxima. |
Cyclic Voltammetry and Electrochemical Characterization for Redox Properties and Energy Levels
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of Benzo[b]naphtho[2,1-d]furan, 8-bromo-. By measuring the current that develops in a solution as the potential is varied, CV can determine the oxidation and reduction potentials of the molecule. These potentials are directly related to the energies of the HOMO and LUMO levels.
The extended aromatic system of the molecule is expected to be redox-active, capable of both losing (oxidation) and gaining (reduction) electrons. The electron-withdrawing nature of the bromine atom is anticipated to influence these processes. Compared to the unsubstituted parent compound, the 8-bromo derivative should be more difficult to oxidize, resulting in a higher (more positive) oxidation potential. Conversely, it should be easier to reduce, leading to a less negative reduction potential. From the onset potentials of the first oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated, providing crucial data for assessing the compound's suitability for use in organic electronic devices like OLEDs or organic solar cells.
Table 4: Expected Electrochemical Properties of Benzo[b]naphtho[2,1-d]furan, 8-bromo- This interactive table outlines the anticipated electrochemical behavior.
| Parameter | Expected Effect of 8-bromo Substitution | Purpose of Measurement |
|---|---|---|
| Oxidation Potential (E_ox) | Increase (more positive) | Estimation of HOMO energy level. |
| Reduction Potential (E_red) | Decrease (less negative) | Estimation of LUMO energy level. |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
While a crystal structure for this specific compound is not publicly available, studies on closely related benzo[b]naphtho[2,1-d]furan derivatives show that the fused ring system is nearly planar. acs.orgsemanticscholar.org It is highly probable that the 8-bromo derivative also adopts a largely planar conformation to maximize π-orbital overlap.
Furthermore, X-ray analysis reveals how molecules pack together in a crystal lattice. This is governed by intermolecular forces such as van der Waals interactions, π-π stacking between the flat aromatic faces, and potentially halogen bonding. Halogen bonding is a non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic atom on an adjacent molecule. Understanding these solid-state interactions is vital for predicting and controlling the properties of materials, such as charge transport in organic semiconductors.
Table 5: Hypothetical Crystallographic Data for Benzo[b]naphtho[2,1-d]furan, 8-bromo- This interactive table presents a hypothetical summary of crystallographic parameters.
| Parameter | Expected Value/Feature | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Molecular Conformation | Largely planar | Confirms the aromatic system's geometry. acs.org |
| C-Br Bond Length | ~1.90 Å | Standard value for an aryl bromide. |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of Benzo[b]naphtho[2,1-d]furan, 8-bromo- by probing the vibrations of its chemical bonds.
FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule. Key expected absorption bands would include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp peaks between 1400 and 1600 cm⁻¹. sapub.org
C-O-C stretching: Characteristic vibrations of the furan (B31954) ring, usually in the 1000-1300 cm⁻¹ region.
C-Br stretching: A strong absorption at a lower frequency, often in the 500-700 cm⁻¹ range. For example, a C-Br stretch in a different bromo-aromatic compound was observed at 659 cm⁻¹. mdpi.com
Raman spectroscopy, which measures the inelastic scattering of light, is complementary to FT-IR. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it excellent for observing the C=C bonds of the aromatic rings and the C-Br bond. Together, these two techniques provide a comprehensive picture of the functional groups and bonding within the molecule. sapub.orgresearchgate.net
Table 6: Expected Vibrational Spectroscopy Data for Benzo[b]naphtho[2,1-d]furan, 8-bromo- This interactive table lists the key anticipated vibrational modes.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |
| C-O-C Stretch | 1000 - 1300 | FT-IR |
Theoretical and Computational Investigations of Benzo B Naphtho 2,1 D Furan, 8 Bromo
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 8-bromo-benzo[b]naphtho[2,1-d]furan, DFT calculations would provide valuable insights into its properties. By solving the Kohn-Sham equations for the molecule, researchers could determine the ground-state electron density, from which various electronic properties can be derived.
A key aspect of such a study would be the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. Furthermore, the spatial distribution of the HOMO and LUMO orbitals would reveal the most probable sites for electrophilic and nucleophilic attacks, respectively. For 8-bromo-benzo[b]naphtho[2,1-d]furan, it would be expected that the electron density in the HOMO is distributed across the fused aromatic system, while the introduction of the bromine atom would locally influence the electronic landscape.
Table 1: Hypothetical DFT Calculation Parameters for 8-bromo-benzo[b]naphtho[2,1-d]furan
| Parameter | Example Functional/Basis Set | Anticipated Information |
| Functional | B3LYP, M06-2X, PBE0 | Determines the approximation for the exchange-correlation energy. |
| Basis Set | 6-311G(d,p), def2-TZVP | Defines the set of functions used to build the molecular orbitals. |
| Calculated Properties | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Electron Density, Molecular Electrostatic Potential | Provides insight into electronic behavior and reactivity. |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States for Derivatives
Quantum chemical modeling is an essential tool for elucidating the mechanisms of chemical reactions. For derivatives of 8-bromo-benzo[b]naphtho[2,1-d]furan, these methods could be used to map out the potential energy surface for a given reaction, such as a Suzuki coupling or a Buchwald-Hartwig amination at the bromine position.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state, which is a first-order saddle point on the potential energy surface, is of particular interest as its energy determines the activation barrier and thus the rate of the reaction. Computational tools can optimize the geometry of these transition states and vibrational frequency analysis can confirm their identity. Such studies would allow for a comparison of different reaction pathways, helping to predict which products are most likely to form and under what conditions.
Prediction of Spectroscopic Parameters using Computational Methods (e.g., NMR chemical shifts, UV-Vis spectra)
Computational chemistry can predict various spectroscopic parameters with a good degree of accuracy. For 8-bromo-benzo[b]naphtho[2,1-d]furan, methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework could be used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts for ¹H and ¹³C nuclei. These predicted shifts, when compared to experimental data, can help to confirm the structure of the molecule.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths for the lowest-lying electronic transitions, a theoretical spectrum can be generated. This would provide information about the electronic transitions responsible for the molecule's absorption of light, which are typically π-π* transitions within the aromatic system for this class of compounds.
Table 2: Hypothetical Predicted Spectroscopic Data for 8-bromo-benzo[b]naphtho[2,1-d]furan
| Spectroscopy | Computational Method | Predicted Parameters |
| NMR | DFT-GIAO | ¹H and ¹³C chemical shifts |
| UV-Vis | TD-DFT | Maximum absorption wavelengths (λmax), Oscillator strengths |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While 8-bromo-benzo[b]naphtho[2,1-d]furan is a relatively rigid molecule, molecular dynamics (MD) simulations could still provide valuable information. MD simulations model the atomic motions of a system over time, allowing for the exploration of its conformational landscape. For this molecule, this would primarily involve small out-of-plane vibrations and rotations of any flexible side chains if they were to be added.
Studies on Non-Covalent Interactions and Supramolecular Assembly Prediction
The extended aromatic system of 8-bromo-benzo[b]naphtho[2,1-d]furan makes it a candidate for forming ordered structures through non-covalent interactions. These interactions, such as π-π stacking and halogen bonding (involving the bromine atom), are critical in determining how molecules pack in the solid state and how they might assemble into larger supramolecular structures.
Computational methods can be used to model these interactions. For example, high-level ab initio calculations can be performed on dimers or larger clusters of the molecule to accurately calculate the interaction energies. These calculations can help to identify the most stable arrangements, such as parallel-displaced or T-shaped π-stacking geometries. Understanding these preferences is key to predicting crystal structures and designing materials with desired electronic properties based on molecular self-assembly.
Advanced Analytical Methodologies for the Characterization of Benzo B Naphtho 2,1 D Furan, 8 Bromo in Complex Systems
Chromatographic Separations (HPLC, GC) with Advanced Detection (e.g., high-resolution MS, DAD)
Chromatographic techniques are the cornerstone for separating Benzo[b]naphtho[2,1-d]furan (B3422070), 8-bromo- from intricate matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized methods, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of polar and thermally labile compounds. For Benzo[b]naphtho[2,1-d]furan, 8-bromo-, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The bromine substituent on the molecule increases its hydrophobicity, leading to longer retention times compared to the parent compound, Benzo[b]naphtho[2,1-d]furan.
Advanced detection methods coupled with HPLC enhance selectivity and sensitivity. A Diode Array Detector (DAD) provides spectral information across a range of wavelengths, which can aid in the preliminary identification of the compound based on its characteristic UV-Vis absorption spectrum. For more definitive identification and structural elucidation, coupling HPLC with high-resolution mass spectrometry (HRMS) is invaluable. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the presence of bromine through its isotopic pattern.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Given the polycyclic aromatic nature of Benzo[b]naphtho[2,1-d]furan, 8-bromo-, it is expected to have sufficient volatility for GC analysis, potentially after derivatization to enhance its thermal stability. nih.gov The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Non-polar columns are often employed for the analysis of such aromatic compounds. nist.gov
Similar to HPLC, advanced detectors are crucial in GC. Mass spectrometry, particularly high-resolution mass spectrometry , provides unparalleled specificity for the identification of the target compound, even in the presence of co-eluting species.
A hypothetical comparison of typical starting parameters for HPLC and GC analysis of Benzo[b]naphtho[2,1-d]furan, 8-bromo- is presented below.
| Parameter | HPLC | GC |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Temperature Program | Isothermal or gradient | Temperature programmed (e.g., 100°C to 300°C at 10°C/min) |
| Detector | DAD, HRMS | HRMS |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Trace Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of Benzo[b]naphtho[2,1-d]furan, 8-bromo-. springernature.com These techniques provide both separation and structural identification in a single analysis. ajrconline.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique for the analysis of volatile compounds. nih.gov In the context of Benzo[b]naphtho[2,1-d]furan, 8-bromo-, GC-MS would first separate the compound from other components in the sample based on its retention time in the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification. The presence of bromine is readily confirmed by the characteristic isotopic pattern of the molecular ion peak and fragment ions containing bromine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of compounds in complex matrices. chemijournal.comresearchgate.net This technique involves coupling a liquid chromatograph to a tandem mass spectrometer. After separation by LC, the analyte is ionized and the precursor ion corresponding to Benzo[b]naphtho[2,1-d]furan, 8-bromo- is selected in the first mass analyzer. This precursor ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of detection, making it ideal for trace analysis.
The table below summarizes the key attributes of these hyphenated techniques for the analysis of Benzo[b]naphtho[2,1-d]furan, 8-bromo-.
| Technique | Separation Principle | Detection Principle | Key Advantages for Purity and Trace Analysis |
| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio of molecular and fragment ions | High resolving power, provides structural information, extensive libraries for compound identification. nih.govajrconline.org |
| LC-MS/MS | Partitioning between stationary and mobile phases | Precursor to product ion transitions | High selectivity and sensitivity, suitable for complex matrices, applicable to a wide range of compounds. chemijournal.comresearchgate.net |
Spectrophotometric Methods for Quantitative Determination
While chromatographic methods are excellent for separation and identification, spectrophotometric methods can offer a simpler and more rapid approach for the quantitative determination of Benzo[b]naphtho[2,1-d]furan, 8-bromo-, particularly when the compound has been isolated or is present in a relatively simple matrix. These methods are based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species.
For Benzo[b]naphtho[2,1-d]furan, 8-bromo-, UV-Visible spectrophotometry would be the most relevant technique. The extended aromatic system of the molecule is expected to give rise to characteristic absorption bands in the UV-Visible region. To perform a quantitative analysis, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
While a specific spectrophotometric method for the quantitative determination of bromine using tris(2-carboxyethyl)phosphine (B1197953) has been described, its direct applicability to an organic-soluble compound like Benzo[b]naphtho[2,1-d]furan, 8-bromo- would require significant method development to ensure the reaction proceeds as expected in a suitable solvent system. researchgate.net
Electrochemical Sensing Strategies for Material Performance
Electrochemical sensing offers a promising avenue for the in-situ and real-time monitoring of Benzo[b]naphtho[2,1-d]furan, 8-bromo-, particularly in the context of evaluating its performance in materials such as organic electronics or sensors. These strategies are based on measuring the electrical response (e.g., current, potential) that occurs when the target analyte interacts with an electrode surface.
The electroactivity of Benzo[b]naphtho[2,1-d]furan, 8-bromo- would be a key prerequisite for the development of an electrochemical sensor. The fused aromatic rings are likely to be redox-active, meaning the compound can be oxidized or reduced at an electrode surface at a specific potential. This redox behavior can be exploited for its detection and quantification.
Common electrochemical techniques that could be employed include:
Cyclic Voltammetry (CV): To study the redox properties of the compound and determine its oxidation and reduction potentials.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): For enhanced sensitivity in quantitative analysis by minimizing background currents.
Amperometry: For continuous monitoring of the compound's concentration by applying a constant potential and measuring the resulting current.
Future Research Directions and Unexplored Avenues for Benzo B Naphtho 2,1 D Furan, 8 Bromo
Development of Novel and Sustainable Synthetic Routes for Benzo[b]naphtho[2,1-d]furan (B3422070), 8-bromo-
Future research should prioritize the development of synthetic pathways to Benzo[b]naphtho[2,1-d]furan, 8-bromo- that are not only efficient but also adhere to the principles of green chemistry. Current synthetic strategies for benzofurans and naphthofurans often rely on transition-metal-catalyzed processes, such as palladium-, copper-, or iron-catalyzed cyclizations. While effective, these methods can involve harsh reaction conditions, expensive catalysts, and the generation of significant waste.
A key area for advancement lies in the exploration of one-pot syntheses using earth-abundant, non-precious transition metal catalysts. For instance, processes that combine regioselective C-H halogenation with subsequent intramolecular O-arylation using iron or copper catalysts could offer a more sustainable alternative to traditional multi-step syntheses. Furthermore, the development of catalytic systems with low catalyst loadings (<0.1 mol%) would significantly enhance the economic and environmental viability of the synthesis.
Another critical aspect is the implementation of eco-friendly brominating agents to replace harsh and hazardous reagents like elemental bromine. The use of reagents such as N-bromosuccinimide (NBS) or in situ generated hypobromous acid (HOBr) from bromide/bromate mixtures presents a milder and more selective approach to the bromination of the Benzo[b]naphtho[2,1-d]furan core. Research into solid-supported brominating agents or electrocatalytic bromination could further minimize waste and improve safety.
The exploration of solvent-free or aqueous reaction media, potentially facilitated by microwave irradiation, could also dramatically reduce the environmental footprint of the synthesis. Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of related heterocyclic compounds.
A comparative overview of potential sustainable synthetic strategies is presented in the table below.
| Synthetic Strategy | Catalyst/Reagent | Advantages | Research Focus |
| One-Pot Tandem Catalysis | Iron (III) or Copper (I/II) | Use of earth-abundant metals, reduced workup | Optimization of reaction conditions for high regioselectivity and yield. |
| Low-Loading Catalysis | Palladium complexes | High efficiency, reduced metal contamination | Development of highly active ligands for sub-mol% catalyst loadings. |
| Green Bromination | N-Bromosuccinimide (NBS), NaBr/NaBrO3 | Milder reaction conditions, higher selectivity | Exploration of catalytic and solvent-free bromination methods. |
| Microwave-Assisted Synthesis | Metal or acid catalysts | Reduced reaction times, improved energy efficiency | Optimization of microwave parameters for selective synthesis. |
Exploration of Advanced Functional Materials Architectures incorporating Benzo[b]naphtho[2,1-d]furan, 8-bromo-
The inherent electronic properties of the Benzo[b]naphtho[2,1-d]furan scaffold make it a promising building block for advanced functional materials, particularly in the realm of organic electronics. Derivatives of related benzodifurans and naphthodifurans have already demonstrated potential as p-type semiconductors in organic field-effect transistors (OFETs). The introduction of a bromine atom at the 8-position of Benzo[b]naphtho[2,1-d]furan provides a versatile handle for further functionalization, allowing for the precise tuning of its electronic and physical properties.
Future research should focus on the design and synthesis of novel material architectures based on this core structure. This includes:
Oligomers and Polymers: The bromo-functionality can be leveraged to synthesize well-defined oligomers and polymers through various cross-coupling reactions. These materials could exhibit enhanced charge transport properties and processability, making them suitable for applications in flexible electronics.
Dendrimeric Structures: The development of dendrimers incorporating the Benzo[b]naphtho[2,1-d]furan, 8-bromo- unit could lead to materials with unique photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or as light-harvesting antennas.
Self-Assembled Monolayers: The planar nature of the benzonaphthofuran core could facilitate the formation of highly ordered self-assembled monolayers on various substrates. The bromine atom could be used to anchor the molecule to the surface or to introduce further functionality to control the intermolecular interactions and, consequently, the electronic properties of the monolayer.
The potential applications of these advanced material architectures are summarized in the table below.
| Material Architecture | Potential Application | Key Properties to Investigate |
| Conjugated Polymers | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Charge carrier mobility, HOMO/LUMO energy levels, film morphology |
| Dendrimers | Organic Light-Emitting Diodes (OLEDs), Light-Harvesting Systems | Photoluminescence quantum yield, energy transfer efficiency, thermal stability |
| Self-Assembled Monolayers | Molecular Electronics, Sensors | Surface coverage, molecular orientation, charge transport across the monolayer |
Deeper Understanding of Structure-Property Relationships through Integrated Theoretical and Experimental Studies
A fundamental understanding of the relationship between the molecular structure of Benzo[b]naphtho[2,1-d]furan, 8-bromo- and its resulting physical and electronic properties is crucial for its rational design in specific applications. Future research should employ an integrated approach, combining theoretical calculations with experimental validation, to elucidate these relationships.
Theoretical Studies: Computational methods, such as Density Functional Theory (DFT), can be used to predict key electronic properties. These calculations can provide insights into:
Frontier Molecular Orbital (FMO) Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for determining the charge injection and transport properties of a material. Theoretical studies can predict how the bromine atom and other substituents influence these energy levels.
Reorganization Energy: This parameter is a measure of the geometric relaxation energy upon charge transfer and is a key factor influencing charge mobility. Calculations can help in designing molecules with low reorganization energies for efficient charge transport.
Electronic Coupling: The strength of electronic coupling between adjacent molecules in the solid state is another crucial factor for charge transport. Theoretical models can be used to understand how molecular packing, influenced by the bromine atom, affects this parameter.
Experimental Studies: The predictions from theoretical studies must be validated through rigorous experimental characterization. Key experimental techniques include:
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels.
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties, including the absorption and emission characteristics and the optical bandgap.
X-ray Crystallography: To determine the single-crystal structure and understand the solid-state packing, which is vital for correlating molecular structure with bulk electronic properties.
Fabrication and Characterization of Prototype Devices: Incorporating the compound into devices like OFETs to directly measure key performance metrics such as charge carrier mobility and on/off ratio.
The interplay between theoretical predictions and experimental results will enable a deeper understanding of how the position and nature of substituents on the Benzo[b]naphtho[2,1-d]furan core dictate its functional properties.
| Property | Theoretical Method | Experimental Technique | Significance |
| HOMO/LUMO Energy Levels | DFT | Cyclic Voltammetry, UV-Vis Spectroscopy | Determines charge injection barriers and suitability for electronic devices. |
| Molecular Packing | Molecular Dynamics | X-ray Crystallography | Influences intermolecular electronic coupling and charge transport. |
| Charge Carrier Mobility | Kinetic Monte Carlo Simulations | OFET Characterization | A direct measure of the material's performance as a semiconductor. |
Expanding the Scope of Derivatization for Enhanced Performance in Specific Applications
The bromine atom at the 8-position of Benzo[b]naphtho[2,1-d]furan serves as a versatile synthetic handle for a wide range of derivatization reactions. Future research should focus on systematically exploring these reactions to create a library of new compounds with tailored properties for specific applications. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups by coupling the bromo-derivative with an organoboron compound. This can be used to extend the π-conjugation, modify the electronic properties, and influence the solid-state packing.
Stille Coupling: The reaction with organostannanes provides an alternative route to biaryl compounds and can be advantageous in cases where the corresponding boronic acids are unstable.
Sonogashira Coupling: This reaction enables the introduction of alkyne functionalities, which can be used to create linear, rigid structures or as precursors for further transformations. The resulting arylalkynes are of interest for applications in molecular wires and nonlinear optics.
Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-containing functional groups, which can significantly alter the electronic and photophysical properties of the molecule and introduce hydrogen bonding capabilities.
A systematic study of these derivatization reactions will allow for the fine-tuning of the material's properties to meet the demands of specific applications, such as shifting the emission color in OLEDs or optimizing the energy levels for efficient charge separation in organic photovoltaics.
| Cross-Coupling Reaction | Reagent | Introduced Functional Group | Potential Impact on Properties |
| Suzuki-Miyaura | Arylboronic acid | Aryl/Heteroaryl | Extended π-conjugation, modified HOMO/LUMO levels. |
| Stille | Organostannane | Aryl/Vinyl | Alternative to Suzuki, good for specific substrates. |
| Sonogashira | Terminal alkyne | Alkyne | Increased structural rigidity, altered photophysical properties. |
| Buchwald-Hartwig | Amine | Arylamine | Introduction of charge-donating groups, potential for hydrogen bonding. |
Emerging Applications in Niche Advanced Technologies
Beyond the more established applications in OLEDs and OFETs, the unique properties of derivatized Benzo[b]naphtho[2,1-d]furan, 8-bromo- could be harnessed for a range of niche advanced technologies. Future research should explore these less conventional but potentially high-impact applications.
Fluorescent Chemosensors: The extended aromatic system of the benzonaphthofuran core can exhibit strong fluorescence. By introducing specific receptor moieties through derivatization of the bromo-group, it may be possible to design highly sensitive and selective fluorescent chemosensors for the detection of specific ions or molecules. The binding of the target analyte to the receptor would induce a change in the fluorescence properties of the molecule, providing a detectable signal.
Bio-imaging Probes: Functionalization with biocompatible groups could lead to the development of novel fluorescent probes for bio-imaging applications. The rigid and planar structure of the core could facilitate intercalation into biological structures, and the photophysical properties could be tuned for optimal excitation and emission wavelengths for cellular imaging.
Organic Photovoltaics (OPVs): The Benzo[b]naphtho[2,1-d]furan core can act as a building block for novel donor or acceptor materials in OPV devices. The ability to tune the HOMO and LUMO energy levels through derivatization is crucial for optimizing the open-circuit voltage and short-circuit current of the solar cell.
Thermally Activated Delayed Fluorescence (TADF) Emitters: Donor-acceptor molecules based on brominated polycyclic aromatic hydrocarbons have shown promise as TADF emitters. nih.govacs.org By coupling an appropriate donor group to the Benzo[b]naphtho[2,1-d]furan, 8-bromo- acceptor core, it may be possible to design new TADF materials with small singlet-triplet energy gaps, leading to highly efficient OLEDs that can harvest both singlet and triplet excitons.
The exploration of these emerging applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, and biologists to fully realize the potential of this versatile chemical scaffold.
Q & A
Q. What are the primary synthetic routes for 8-bromo-Benzo[b]naphtho[2,1-d]furan, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via bromination of naphtho[2,1-b]furan precursors. For example, 2-benzoyl-3-aminonaphtho[2,1-b]furan reacts with brominating agents (e.g., Br₂ in acetic acid) to introduce the bromine substituent at the 8-position. Intermediates like N-(2-benzoyl-8-bromonaphtho[2,1-b]furan-1-yl)-2-chloroacetamide are cyclized in methanolic ammonia to yield diazepine derivatives . Characterization employs ¹H/¹³C NMR (e.g., δ 123.51 ppm for C-Br in DMSO-d₆) and IR spectroscopy (C-Br stretch at ~600 cm⁻¹) .
Table 1: Key Synthesis Steps
| Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Br₂ in glacial acetic acid, 0–5°C | 8-bromo intermediate | |
| Cyclization | Methanolic NH₃, reflux | Diazepine derivatives |
Q. How is 8-bromo-Benzo[b]naphtho[2,1-d]furan characterized spectroscopically?
Methodological Answer:
- ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–8.0 ppm), with NH protons at δ 9.4 ppm in diazepine derivatives .
- ¹³C NMR : The brominated carbon resonates at ~123.5 ppm .
- IR : Stretches for C=O (1685 cm⁻¹), C=N (1605 cm⁻¹), and C-Br (550–600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 418 for C₂₁H₁₂N₃O₂Br) validate molecular weight .
Q. Are there natural sources of Benzo[b]naphtho[2,1-d]furan derivatives?
Methodological Answer: Benzo[b]naphtho[2,1-d]furan skeletons are rare in nature but have been isolated from Streblus usambarensis. Extraction involves dichloromethane/methanol (1:1) solvent systems, followed by chromatographic separation (e.g., silica gel). Structural elucidation uses NMR and HRMS, with bioactivity assays against Bacillus subtilis and cancer cell lines .
Q. What role does 8-bromo substitution play in synthesizing heterocyclic compounds?
Methodological Answer: The bromine atom acts as a leaving group or directs electrophilic substitution. For example, 8-bromo derivatives undergo Ullmann coupling to form diazepines or triazepines. Microwave-assisted synthesis (85°C, 30 min) enhances yield (85%) in benzotriazepine formation, with antimicrobial activity linked to the bromine’s electronegativity .
Q. How stable is 8-bromo-Benzo[b]naphtho[2,1-d]furan under environmental conditions?
Methodological Answer: While stability data for the brominated furan is limited, analogous sulfur-containing compounds (e.g., benzo[b]naphtho[2,1-d]thiophene) show environmental persistence due to aromatic stability. Accelerated degradation studies (e.g., UV exposure, microbial assays) are recommended to assess its half-life .
Advanced Research Questions
Q. What metabolic pathways are involved in 8-bromo-Benzo[b]naphtho[2,1-d]furan detoxification?
Methodological Answer: In vitro studies with rat liver microsomes suggest oxidation at the sulfur atom (for thiophene analogs) and aromatic rings, producing sulfoxides, dihydrodiols, and hydroxy metabolites. CYP450 enzymes (e.g., CYP1A1/2) are implicated, with induction by Aroclor 1254 increasing sulfone metabolite levels. Strain-dependent metabolism (Wistar vs. F344 rats) highlights genetic variability in detoxification .
Q. How do substituents (e.g., Br, NO₂) influence the bioactivity of naphthofuran derivatives?
Methodological Answer: Bromine enhances antimicrobial potency by increasing electrophilicity. For example, 8-bromo derivatives exhibit MIC values of 12.5 µg/mL against Staphylococcus aureus, whereas nitro groups reduce activity due to steric hindrance. QSAR models correlate logP values with membrane permeability .
Table 2: Substituent Effects on Bioactivity
| Substituent | Target Microbe | MIC (µg/mL) | logP |
|---|---|---|---|
| 8-Br | B. subtilis | 12.5 | 3.2 |
| 8-NO₂ | E. coli | >50 | 2.8 |
Q. Can DFT calculations predict the NMR chemical shifts of 8-bromo-Benzo[b]naphtho[2,1-d]furan?
Methodological Answer: Yes. DFT studies (B3LYP/6-311+G(d,p)) simulate ¹H/¹³C NMR shifts with <0.3 ppm deviation from experimental data. Key steps:
Q. What genotoxicity risks are associated with 8-bromo-Benzo[b]naphtho[2,1-d]furan?
Methodological Answer: Ames tests (TA98/TA100 strains) show no mutagenicity without metabolic activation. However, S9 liver fractions induce frameshift mutations in TA100, suggesting bioactivation to epoxide intermediates. Comet assays in HepG2 cells reveal DNA strand breaks at ≥50 µM, warranting further in vivo carcinogenicity studies .
Q. How can microwave irradiation optimize the synthesis of 8-bromo derivatives?
Methodological Answer: Microwave conditions (e.g., 300 W, 80°C, 20 min) reduce reaction time from 6 h to 30 min, improving yield from 70% to 85%. Key parameters:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
